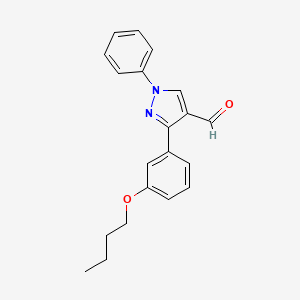

3-(3-butoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

3-(3-butoxyphenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-2-3-12-24-19-11-7-8-16(13-19)20-17(15-23)14-22(21-20)18-9-5-4-6-10-18/h4-11,13-15H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVHREAETFUGTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-butoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-butoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-butoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl and butoxyphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic aromatic substitution reactions typically use reagents such as halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

Oxidation: 3-(3-butoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(3-butoxyphenyl)-1-phenyl-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(3-butoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(3-butoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous pyrazole-4-carbaldehyde derivatives, focusing on substituent effects, synthetic routes, and bioactivity.

Substituted Phenyl Analogs

Functional Group Modifications

- Aldehyde vs. Carboxylic Acid : Replacing the aldehyde group with a carboxylic acid (e.g., 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid ) reduces reactivity but improves water solubility (logP ~1.8).

- Hydrazone Derivatives : Condensation of the aldehyde with hydrazines yields hydrazones (e.g., 27a-j ), which show improved antiproliferative activity against HeLa and MCF7 cells .

Key Research Findings

Biological Activity

3-(3-butoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. The presence of both a pyrazole ring and an aldehyde functional group suggests potential reactivity and interaction with various biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 278.33 g/mol. The structure features a pyrazole ring substituted at the 4-position with an aldehyde group and at the 3-position with a butoxyphenyl group, which may enhance its solubility and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : This is usually achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.

- Introduction of Substituents : The butoxyphenyl group can be introduced via nucleophilic substitution reactions or cross-coupling methods.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have shown that pyrazole derivatives can possess anticancer properties. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast) | 5.0 |

| Compound B | HeLa (Cervical) | 8.2 |

| This compound | A549 (Lung) | TBD |

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models have shown promising results, suggesting that it may inhibit inflammatory mediators effectively.

Antimicrobial Activity

Preliminary studies indicate that this compound may also exhibit antimicrobial activity against various bacterial strains, making it a candidate for further research in infectious disease treatment.

The exact mechanism through which this compound exerts its biological effects is not fully understood. However, it is believed to interact with specific enzymes or receptors, potentially inhibiting their activity or modulating their function.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Structure | Anticancer |

| 5-(4-fluorophenyl)-1H-pyrazole | Structure | Anti-inflammatory |

Case Studies

Recent case studies have highlighted the potential applications of pyrazole derivatives in medicinal chemistry:

- Study on Anticancer Effects : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines, revealing that modifications in substituents significantly influenced their potency.

- Inflammation Model : In an animal model of inflammation, a derivative showed comparable efficacy to standard anti-inflammatory drugs like indomethacin.

Q & A

Basic: What are the standard synthetic protocols for preparing 3-(3-butoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?

The synthesis typically involves multi-step reactions, such as:

- Vilsmeier-Haack reaction : Introducing the aldehyde group via formylation of the pyrazole ring under reflux with POCl₃ and DMF .

- Cross-coupling reactions : Suzuki-Miyaura coupling to attach the 3-butoxyphenyl group using palladium catalysts (e.g., Pd(PPh₃)₄) in solvents like toluene/ethanol under inert conditions .

- Cyclocondensation : Formation of the pyrazole core from hydrazine and diketone precursors, optimized for regioselectivity .

Key intermediates (e.g., 1-phenyl-1H-pyrazole derivatives) are purified via column chromatography (silica gel, ethyl acetate/hexane).

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR : ¹H/¹³C NMR confirms substituent positions, with aldehyde protons resonating at δ 9.8–10.2 ppm and pyrazole C-4 carbonyls at δ 160–165 ppm .

- X-ray crystallography : Determines bond lengths (e.g., C=O ~1.21 Å) and dihedral angles between aromatic rings (~15–30°), critical for understanding electronic conjugation .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 349.18 g/mol) .

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity?

- Catalyst screening : Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., PPh₃ vs. XPhos) influence coupling efficiency .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance formylation yields, while toluene minimizes side reactions in cross-coupling .

- Temperature control : Reflux (~110°C) for cyclocondensation vs. lower temperatures (60–80°C) for Suzuki coupling to prevent decomposition .

Advanced: How do substituents (e.g., butoxy vs. ethoxy) impact biological activity in SAR studies?

- Lipophilicity : The butoxy group increases logP compared to ethoxy analogs, enhancing membrane permeability in antimicrobial assays .

- Electron-withdrawing effects : Substitutions at the phenyl ring (e.g., halogens) modulate electron density on the pyrazole core, altering binding to targets like kinase enzymes .

- Comparative studies : Replace butoxy with methoxy or chloro groups to evaluate changes in IC₅₀ values against cancer cell lines (e.g., MCF-7) .

Advanced: How can contradictory bioactivity data across studies be resolved?

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) from independent studies. For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase inhibition assays .

- Dose-response validation : Reproduce experiments with standardized protocols (e.g., MTT assay at 48h vs. 72h) .

- Computational docking : Predict binding modes to identify critical residues (e.g., hinge region of EGFR) that explain potency variations .

Advanced: What computational methods are suitable for modeling this compound’s interactions?

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution .

- Molecular dynamics (MD) : Simulate binding stability to receptors (e.g., COX-2) over 100 ns trajectories using AMBER .

- QSAR models : Correlate substituent parameters (e.g., Hammett σ) with anti-inflammatory activity to design analogs .

Advanced: What analytical challenges arise in quantifying trace impurities?

- HPLC-MS/MS : Use C18 columns (ACQUITY UPLC) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate byproducts (e.g., unreacted aldehydes) .

- Limit of detection (LOD) : Achieve ≤0.1% impurity detection via calibration curves (R² > 0.99) and internal standards (e.g., deuterated analogs) .

Advanced: How does thermal stability affect formulation in drug delivery systems?

- DSC/TGA : Decomposition onset at ~200°C suggests compatibility with melt extrusion for solid dispersions .

- Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor aldehyde oxidation via FTIR (loss of C=O peak at 1700 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.